4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a morpholine ring, and a chlorobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorobenzylthio group is then introduced via a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzyl halide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzylthio position.
Scientific Research Applications
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
- 4-((4-Chlorobenzyl)thio)-5-(4-piperidinyl)-2-phenyl-3(2H)-pyridazinone
- 4-((4-Chlorobenzyl)thio)-5-(4-pyrrolidinyl)-2-phenyl-3(2H)-pyridazinone
These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
5589-89-9 |
---|---|
Molecular Formula |
C21H20ClN3O2S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)15-28-20-19(24-10-12-27-13-11-24)14-23-25(21(20)26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
InChI Key |
QOROKUXWXWMEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.